Butenafine hydrochloride

Übersicht

Beschreibung

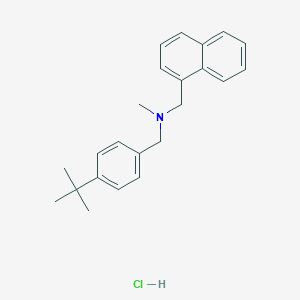

Butenafine hydrochloride is a synthetic benzylamine antifungal agent with the chemical name N-4-tert-butylbenzyl-N-methyl-1-naphthalenemethylamine hydrochloride. It inhibits squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis, leading to squalene accumulation and fungal cell membrane disruption . Approved for topical use, it demonstrates potent fungicidal activity against dermatophytes (e.g., Trichophyton mentagrophytes, Microsporum canis) and fungistatic activity against Candida albicans . Its high skin penetration and prolonged retention enable short-duration treatment regimens for tinea corporis, cruris, and pedis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Butenafin-Hydrochlorid wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 4-tert-Butylbenzylchlorid mit N-Methyl-1-Naphthylmethylamin beinhaltet. Die Reaktion findet typischerweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat unter Rückflussbedingungen statt. Das resultierende Produkt wird dann gereinigt und in seine Hydrochloridsalzform umgewandelt .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird die Synthese von Butenafin-Hydrochlorid unter Verwendung ähnlicher Reaktionsbedingungen, aber mit optimierten Parametern, um eine hohe Ausbeute und Reinheit zu gewährleisten, hochskaliert. Der Prozess beinhaltet großtechnische Reaktoren und eine kontinuierliche Überwachung der Reaktionsbedingungen, um Konsistenz und Qualität zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Butenafin-Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Basen wie Natriumhydroxid oder Kaliumcarbonat.

Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise ergeben Substitutionsreaktionen mit Alkylhalogeniden verschiedene alkylierte Derivate von Butenafin .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Butenafin-Hydrochlorid wegen seiner einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Forscher untersuchen sein Potenzial als Vorläufer für die Synthese anderer Benzylamin-Derivate .

Biologie

Biologisch wird Butenafin-Hydrochlorid auf seine antimykotische Aktivität untersucht. Studien konzentrieren sich auf seine Wirksamkeit gegen verschiedene Pilzstämme und seinen potenziellen Einsatz bei der Behandlung resistenter Infektionen .

Medizin

Medizinisch wird Butenafin-Hydrochlorid in topischen Formulierungen zur Behandlung von Pilzinfektionen weit verbreitet. Seine Wirksamkeit und sein Sicherheitsprofil machen es zu einer bevorzugten Wahl für dermatologische Anwendungen .

Industrie

Im Industriesektor wird Butenafin-Hydrochlorid in der Formulierung verschiedener antimykotischer Cremes und Salben verwendet. Seine Stabilität und einfache Formulierung tragen zu seiner weit verbreiteten Verwendung in pharmazeutischen Produkten bei .

Wirkmechanismus

Butenafin-Hydrochlorid übt seine antimykotische Wirkung aus, indem es das Enzym Squalenepoxidase inhibiert, das für die Synthese von Ergosterol, einem Schlüsselbestandteil der Pilzzellmembranen, entscheidend ist. Durch die Störung der Ergosterolsynthese erhöht Butenafin-Hydrochlorid die Zellmembranpermeabilität, was zum Zelltod führt. Darüber hinaus verstärkt die Anhäufung von Squalen innerhalb der Pilzzellen seine fungizide Aktivität .

Analyse Chemischer Reaktionen

Types of Reactions

Butenafine hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield various alkylated derivatives of butenafine .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Butenafine hydrochloride is predominantly indicated for the topical treatment of several fungal skin infections. The primary conditions treated include:

- Tinea Pedis (Athlete's Foot)

- Tinea Cruris (Jock Itch)

- Tinea Corporis (Ringworm)

- Tinea Versicolor (Pityriasis Versicolor)

Efficacy in Clinical Studies

A series of clinical studies have demonstrated the efficacy of this compound in treating various fungal infections:

-

Case Study: Tinea Nigra

A 7-year-old patient with tinea nigra caused by Hortaea werneckii was treated with this compound (1%) for 30 days, resulting in complete remission and no recurrence after 12 months . -

Efficacy in Tinea Pedis

A study highlighted that this compound was effective for hyperkeratotic-type tinea pedis, showing significant improvement when used alone or in combination with urea ointment .

Pharmacokinetics and Formulations

Butenafine is typically available as a 1% topical cream. Its pharmacokinetic profile indicates a steady-state concentration achieved within two weeks of application, with varying concentrations observed based on treatment duration and method .

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Formulation | 1% cream |

| Steady-state concentration | Achieved at 2 weeks |

| Half-life | 35–100 hours |

| Absorption | Primarily topical |

Advanced Applications in Drug Delivery Systems

Recent research has explored the incorporation of butenafine into hydrogel formulations for enhanced drug delivery. These systems are designed to improve the release kinetics of butenafine, potentially increasing its therapeutic efficacy against skin infections.

Table 2: Hydrogel Formulations Containing Butenafine

| Hydrogel Type | Release Mechanism | Efficacy Observed |

|---|---|---|

| Hydroxypropylmethylcellulose | Controlled release | Improved skin penetration |

| Microemulsion | Enhanced solubility | Increased bioavailability |

Comparative Efficacy Against Other Antifungals

Butenafine has been compared with other antifungal agents such as terbinafine and clotrimazole. Studies indicate that butenafine exhibits superior fungicidal activity against dermatophytes and Candida albicans compared to these alternatives .

Table 3: Comparative Efficacy of Antifungal Agents

| Antifungal Agent | Activity Against Dermatophytes | Activity Against Candida |

|---|---|---|

| Butenafine | Superior | Superior |

| Terbinafine | Moderate | Moderate |

| Clotrimazole | Moderate | Low |

Wirkmechanismus

Butenafine hydrochloride exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, this compound increases cell membrane permeability, leading to cell death. Additionally, the accumulation of squalene within the fungal cells further enhances its fungicidal activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Antifungal Compounds

Butenafine hydrochloride belongs to the benzylamine class, structurally related to allylamines (e.g., terbinafine, naftifine). Below is a detailed comparison with key competitors:

Structural and Mechanistic Similarities

Key Insight : Both benzylamines and allylamines target squalene epoxidase but differ in pharmacokinetics. Butenafine’s naphthalene moiety enhances lipophilicity, improving skin retention compared to terbinafine .

In Vitro Antifungal Activity

Key Findings :

- Butenafine exhibits 10–100× lower MIC values against dermatophytes compared to terbinafine and naftifine .

- Against C. albicans, clotrimazole remains superior due to azole-specific sterol synthesis disruption .

Clinical Efficacy

A meta-analysis of 65 clinical trials compared cure rates for dermatophytosis :

| Compound | Mycologic Cure Rate (%) | Clinical Cure Rate (%) |

|---|---|---|

| Butenafine HCl | 85–90 | 80–85 |

| Terbinafine HCl | 80–85 | 75–80 |

| Naftifine HCl | 75–80 | 70–75 |

| Clotrimazole | 60–65 | 55–60 |

Key Insights :

- Butenafine and terbinafine show comparable efficacy, but butenafine’s shorter treatment duration (1–2 weeks vs. 2–4 weeks for terbinafine) improves compliance .

- Clotrimazole requires longer regimens (4–6 weeks) due to fungistatic action .

Comparison with Structural Analogues

Butenafine’s analogues were synthesized to optimize efficacy and reduce cytotoxicity :

Biologische Aktivität

Butenafine hydrochloride is a synthetic antifungal agent classified under the benzylamine group, primarily used for treating various dermatophyte infections and other fungal conditions. This article delves into its biological activity, including mechanisms of action, efficacy in clinical studies, and comparative analyses with other antifungal agents.

The antifungal activity of this compound is primarily attributed to its ability to inhibit the enzyme squalene monooxygenase . This inhibition disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes. The resultant deficiency in ergosterol leads to increased membrane permeability and leakage of cellular contents, ultimately resulting in fungal cell death. Additionally, the accumulation of squalene due to inhibited conversion contributes to the cytotoxic effects on fungi .

Efficacy Against Fungal Infections

Butenafine has demonstrated potent activity against a variety of fungi, particularly dermatophytes responsible for skin infections. Its effectiveness has been evaluated in several clinical studies:

- Tinea Cruris : A study involving 93 patients showed that butenafine applied once daily for two weeks resulted in a mycological cure rate of 66% by day 7 and 81% at four weeks post-treatment, significantly higher than the vehicle control (13%) .

- Onychomycosis : In a placebo-controlled trial with 60 patients suffering from toenail onychomycosis, butenafine combined with urea was found to cure 88% of cases compared to 0% in the placebo group after 24 weeks, indicating its strong efficacy in treating nail infections .

- Tinea Pedis : Experimental models have confirmed butenafine's effectiveness against tinea pedis, showing significant improvement in lesions compared to controls .

Comparative Efficacy with Other Antifungals

Butenafine's efficacy has been compared with other antifungal agents such as terbinafine and naftifine:

| Antifungal Agent | Mycological Cure Rate (Day 7) | Overall Cure Rate (42 Days) |

|---|---|---|

| Butenafine | 66% | 81% |

| Terbinafine | 29% | 62% |

These results indicate that butenafine not only acts faster but also achieves higher cure rates compared to terbinafine .

Safety and Tolerability

Clinical studies have reported that butenafine is generally well tolerated. Adverse effects are minimal, with most patients experiencing only mild local irritation or burning sensations at the application site . Long-term follow-up studies indicate no significant recurrence of infections after successful treatment with butenafine .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing butenafine hydrochloride purity, and how should researchers ensure reproducibility?

- Methodological Guidance : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for identity confirmation. Nuclear magnetic resonance (HNMR) can resolve structural integrity. Validate methods per ICH guidelines by assessing precision (RSD <2%), accuracy (recovery 98–102%), and detection limits . For stability studies, employ accelerated degradation conditions (e.g., 40°C/75% RH) and monitor degradation products .

Q. How can researchers confirm the mechanism of action of this compound in fungal cells?

- Methodological Guidance : Conduct in vitro ergosterol quantification via gas chromatography (GC) after fungal treatment. Compare ergosterol levels in treated vs. untreated samples. Validate squalene epoxidase inhibition using enzyme activity assays with purified fungal enzymes (e.g., Trichophyton rubrum extracts) and measure squalene accumulation via thin-layer chromatography (TLC) .

Q. What are the standard protocols for determining minimum inhibitory concentrations (MICs) of this compound against dermatophytes?

- Methodological Guidance : Follow CLSI M38-A2 guidelines. Prepare fungal inocula (1–3 × 10³ CFU/mL) in RPMI-1640 medium, use a microdilution method with butenafine concentrations (0.03–16 µg/mL), and incubate at 35°C for 7 days. Include terbinafine as a comparator and Candida albicans ATCC 90028 as a quality control strain .

Advanced Research Questions

Q. How should researchers resolve discrepancies between in vitro efficacy and in vivo pharmacokinetic data for this compound?

- Methodological Guidance : Perform physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in absorption and metabolism. Validate with parallel ex vivo skin permeation assays (Franz diffusion cells) using human stratum corneum. Correlate MIC values with tissue concentrations measured via LC-MS/MS .

Q. What experimental designs are optimal for assessing resistance development in dermatophytes exposed to this compound?

- Methodological Guidance : Use serial passage assays with sub-inhibitory concentrations over 20–30 generations. Monitor MIC shifts and perform whole-genome sequencing to identify mutations (e.g., SQLE gene). Cross-resistance studies with terbinafine and amorolfine are critical .

Q. How can novel topical formulations (e.g., microemulsions) improve the bioavailability of this compound, and what metrics should be prioritized?

- Methodological Guidance : Optimize formulations using pseudo-ternary phase diagrams. Evaluate droplet size (dynamic light scattering), zeta potential, and encapsulation efficiency. Assess ex vivo permeation using human skin models and quantify drug retention in the stratum corneum via tape-stripping .

Q. What statistical approaches are recommended for analyzing contradictory clinical trial data on this compound efficacy?

- Methodological Guidance : Conduct meta-analyses with random-effects models to account for heterogeneity. Stratify data by fungal species, formulation type, and patient demographics. Use sensitivity analyses to identify confounding variables (e.g., comorbidities, adherence rates) .

Q. How should researchers structure discussion sections when reporting unexpected antifungal activity trends?

- Methodological Guidance : Compare results with prior studies (e.g., terbinafine cross-resistance patterns) and contextualize methodological differences (e.g., incubation temperature, media composition). Propose hypotheses (e.g., efflux pump upregulation) and validate via gene expression assays (qRT-PCR) .

Q. Data Presentation & Reproducibility

Q. What are the best practices for documenting this compound preparation and characterization in publications?

- Methodological Guidance : Report synthesis routes (e.g., tert-butylbenzylamine intermediates), purification steps (column chromatography), and purity certificates. In supplementary materials, include raw spectral data (HNMR, MS), chromatograms, and stability profiles .

Q. How can researchers ensure reproducibility in preclinical efficacy studies?

- Methodological Guidance : Adopt ARRIVE guidelines for animal studies. Detail fungal inoculation methods (e.g., abrasion techniques), dosing regimens (mg/cm² for topical applications), and blinding protocols. Share raw data in repositories like Figshare or Zenodo .

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBSAUIFGPSHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048589 | |

| Record name | Butenafine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101827-46-7 | |

| Record name | Butenafine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101827-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butenafine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101827467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenafine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-tert-Butylbenzyl)-N-methyl-1-naphtalenemethanamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTENAFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8XA2029ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.